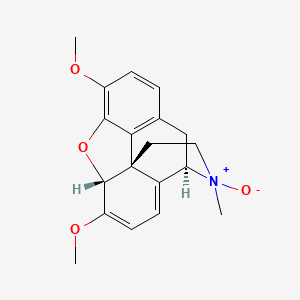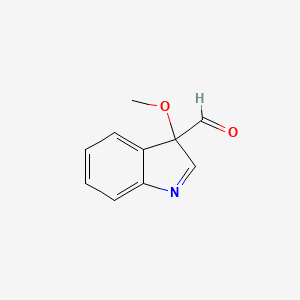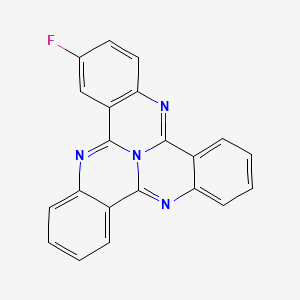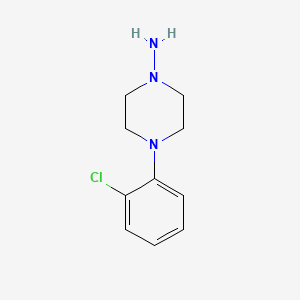
Thebaine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thebaine N-oxide is a derivative of thebaine, an isoquinoline alkaloid derived from opium. Thebaine itself is chemically similar to both morphine and codeine and is primarily extracted from the opium poppy, Papaver bracteatum Lindl .
Métodos De Preparación
Thebaine N-oxide can be synthesized through the oxidation of thebaine. One common method involves the use of hydrogen peroxide in methanol as the oxidizing agent . The reaction is typically carried out at room temperature, and the product is purified using chromatographic techniques . Industrial production methods may involve similar oxidation reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Thebaine N-oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to thebaine under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Aplicaciones Científicas De Investigación
Thebaine N-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: this compound derivatives are explored for their potential use as analgesics and other therapeutic agents.
Industry: It is used in the production of semi-synthetic opioids and other pharmaceutical compounds.
Mecanismo De Acción
Thebaine N-oxide exerts its effects through interactions with specific molecular targets and pathways. It is believed to interact with opioid receptors in the central nervous system, similar to other opiate alkaloids . The exact mechanism of action may involve binding to these receptors and modulating their activity, leading to various physiological effects .
Comparación Con Compuestos Similares
Thebaine N-oxide is similar to other opiate alkaloids such as morphine, codeine, and thebaine itself. it has unique properties due to the presence of the N-oxide functional group. This functional group can influence the compound’s reactivity and interactions with biological systems . Similar compounds include:
Morphine: A potent analgesic with well-known medical applications.
Codeine: A less potent analgesic used for mild to moderate pain relief.
Thebaine: The parent compound, which is used as a precursor for the synthesis of various derivatives.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-3-oxido-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium |
InChI |
InChI=1S/C19H21NO4/c1-20(21)9-8-19-12-5-7-15(23-3)18(19)24-17-14(22-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/t13-,18+,19+,20?/m1/s1 |
Clave InChI |
PMXUJDPQAVEYII-CMUWLYKVSA-N |
SMILES isomérico |
C[N+]1(CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |
SMILES canónico |
C[N+]1(CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)

![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)



![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)


![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)


